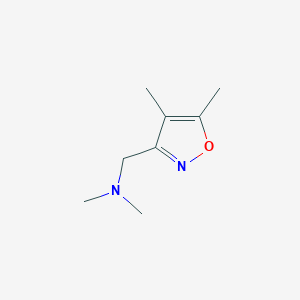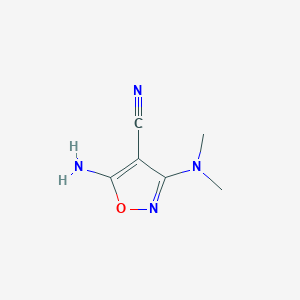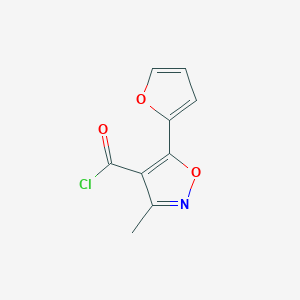
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is a heterocyclic compound that features both furan and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the isoxazole ring, which is often found in bioactive molecules, makes this compound particularly intriguing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride typically involves the formation of the isoxazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-nitroisoxazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The furan ring can be oxidized to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products
Amides and Esters: Formed from substitution reactions.
Furanones: Resulting from oxidation of the furan ring.
Dihydrofuran Derivatives: Formed through reduction reactions.
Scientific Research Applications
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: It can be used in the synthesis of polymers and other materials with unique electronic and optical properties.
Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Furan-2-yl)-3-methylisoxazole-4-carbonyl chloride is unique due to the combination of the furan and isoxazole rings, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and bioactive molecules.
Properties
CAS No. |
90225-06-2 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c1-5-7(9(10)12)8(14-11-5)6-3-2-4-13-6/h2-4H,1H3 |
InChI Key |
BMRMMPVPESEVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)Cl)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


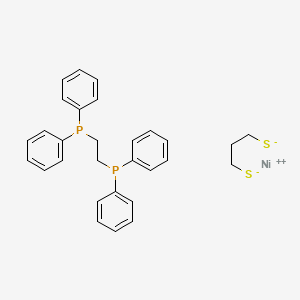
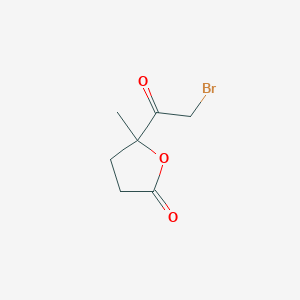
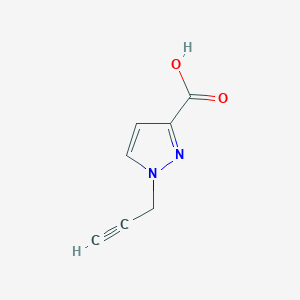
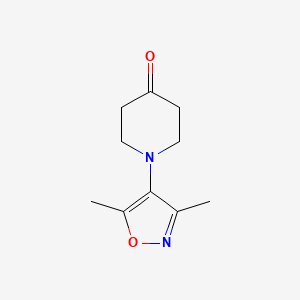

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
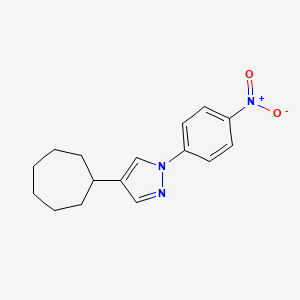

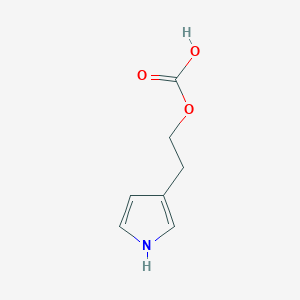


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
